2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-11-16(26-18(20-11)22(12(2)23)8-9-25-3)17(24)21-14-5-4-13-6-7-19-15(13)10-14/h4-7,10,19H,8-9H2,1-3H3,(H,21,24) |
InChI Key |
YOQJNBBIWHMYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and thiazole rings, followed by their coupling and subsequent functionalization.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Functionalization: The indole and thiazole rings are then coupled through a series of reactions, including amide bond formation and acetylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole moieties are known to interact with various biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
*Calculated based on structural formula.
Key Observations :
- The 2-methoxyethyl group in the target compound may enhance hydrophilicity compared to bulkier hydrophobic groups (e.g., tetrahydrofuranmethyl in ).
- Dasatinib analogs with piperazinyl-pyrimidine substituents exhibit potent kinase inhibition, suggesting that the target compound’s indole and acetyl-methoxyethyl groups may reduce kinase affinity .
Variations at the 5-Carboxamide Position
Key Observations :
- The N-(1H-indol-6-yl) group in the target compound may confer unique π-stacking interactions in biological targets, distinct from the chloro-methylphenyl group in kinase inhibitors .
Biological Activity
The compound 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be denoted as follows:
This structure includes functional groups such as thiazole, indole, and an acetylated amino group, which contribute to its biological activities.
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies on thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli . The specific compound under review may exhibit similar antimicrobial effects due to its structural components.
2. Anticancer Potential
Emerging evidence suggests that thiazole-containing compounds possess anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. The compound may also interact with these pathways given its structural similarity to other active thiazoles.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to the one under review have been shown to reduce inflammatory markers in various models. For example, some thiazole derivatives have demonstrated the ability to lower levels of pro-inflammatory cytokines and oxidative stress markers in animal studies . This suggests that the compound may also possess anti-inflammatory properties.
Table 1: Summary of Biological Activities of Similar Thiazole Derivatives
The biological activity of thiazole derivatives often involves several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Modulation of Cell Signaling : Thiazoles can influence key signaling pathways such as NF-kB and MAPK, which are integral to inflammation and cancer progression.
- Oxidative Stress Reduction : Compounds with antioxidant properties can mitigate oxidative damage in cells, contributing to their protective effects against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
